molecular formula C33H28F4N8O3 B3025956 4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone CAS No. 2337386-47-5

4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone

Cat. No. B3025956
CAS RN: 2337386-47-5
M. Wt: 660.6 g/mol
InChI Key: ZEXPYRCUAZYANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10749 is a dual inhibitor of poly(ADP-ribose) polymerase (PARP) and PI3K (IC50s = 6.03, 3.63, 5.62, and 7.41 nM for PARP1, PARP2, PI3Kα, and PI3Kδ, respectively). It is selective for these enzymes over PI3Kβ and PI3Kγ (IC50s = 288.4 and 831.76 nM, respectively), as well as a panel of 374 additional kinases at 1 µM. CAY10749 (1 µM) induces dsDNA break formation in a neutral comet assay and apoptosis in MDA-MB-468 breast cancer cells. It inhibits proliferation of eight cancer cell lines, including pancreatic, ovarian, lymphoma, leukemia, and lung cancer cells, with IC50 values ranging from 398.11 to 2,818.38 nM. CAY10749 (50 mg/kg twice per day) reduces tumor growth by 73.4% in an MDA-MB-468 mouse xenograft model.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Research on compounds with similar structures has focused on their role as kinase inhibitors, particularly in the context of the p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory responses. The design and synthesis of compounds utilizing tri- and tetra-substituted imidazole scaffolds, as well as pyrimidine-based derivatives, aim at inhibiting p38 MAP kinase. Such inhibitors show promise for treating diseases characterized by excessive proinflammatory cytokine release (Scior et al., 2011).

Heterocyclic Amines in Food and Cancer Research

The formation and impact of heterocyclic amines like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing have been reviewed, highlighting their potential carcinogenic effects. Such compounds form in meats under high temperatures and may contribute to cancer risk, underlining the importance of understanding their formation mechanisms and potential health impacts (Zamora & Hidalgo, 2015).

Antitubercular Activity

Compounds with azole scaffolds have demonstrated potential in treating tuberculosis (TB). Derivatives of isonicotinoyl hydrazine, oxadiazole, and hydrazone have been explored for their in vitro antitubercular activity against various mycobacterial strains, offering new avenues for TB drug development (Asif, 2014).

Synthesis of Pyranopyrimidine Derivatives

The synthesis and applications of pyranopyrimidine derivatives, which are crucial for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications, have been extensively reviewed. These compounds are pivotal in the development of lead molecules for therapeutic applications (Parmar et al., 2023).

Pyrimidoquinoline Synthesis

Research has also delved into the synthesis of pyrimido[4,5-b]quinolines and their thio analogues, starting from specific acids and anthranilic acid. Such compounds have been confirmed for their structures and potential biological activity, indicating the chemical versatility and application range of these heterocyclic compounds (Nandha Kumar et al., 2001).

properties

IUPAC Name

4-[[3-[2-[6-amino-4-(trifluoromethyl)pyridin-3-yl]-4-morpholin-4-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28F4N8O3/c34-25-6-5-18(14-26-19-3-1-2-4-20(19)31(46)43-42-26)13-22(25)32(47)45-8-7-21-27(17-45)40-29(41-30(21)44-9-11-48-12-10-44)23-16-39-28(38)15-24(23)33(35,36)37/h1-6,13,15-16,26H,7-12,14,17H2,(H2,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXPYRCUAZYANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4)C(=O)C5=C(C=CC(=C5)CC6C7=CC=CC=C7C(=O)N=N6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28F4N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone
Reactant of Route 2
Reactant of Route 2
4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone
Reactant of Route 3
4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone
Reactant of Route 4
4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone
Reactant of Route 5
4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone
Reactant of Route 6
4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone

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